molecular formula C20H18F3N3OS B2985115 4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897475-27-3

4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2985115
CAS No.: 897475-27-3
M. Wt: 405.44
InChI Key: GGBDRDDYGHUQRT-UHFFFAOYSA-N
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Description

4-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group on the benzoyl substituent enhances lipophilicity and electron-withdrawing properties, which may influence pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-4-2-7-16-17(13)24-19(28-16)26-10-8-25(9-11-26)18(27)14-5-3-6-15(12-14)20(21,22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBDRDDYGHUQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the piperazine ring, and the addition of the trifluoromethyl group. Common synthetic routes include:

    Formation of Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name (CAS No.) Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound (N/A) 3-(Trifluoromethyl)benzoyl C20H17F3N4OS 418.4* High lipophilicity; strong electron-withdrawing trifluoromethyl group
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897475-12-6) 3-Phenoxybenzoyl C25H23N3O2S 429.5 Bulky phenoxy group; moderate lipophilicity
4-Methanesulfonyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzothiazole (2549012-33-9) 5-(Trifluoromethyl)pyridin-2-yl C18H17F3N4O2S2 442.5 Methanesulfonyl and pyridine groups; enhanced polarity
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (478076-98-1) 4-Nitrobenzyl C18H18N4O2S 354.4 Strong electron-withdrawing nitro group; potential reactivity

*Calculated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers moderate electron withdrawal compared to the nitro group in CAS 478076-98-1, which may reduce metabolic instability while maintaining favorable binding interactions .
  • Steric Effects: The phenoxybenzoyl group in CAS 897475-12-6 introduces steric bulk, which may hinder target binding compared to the compact trifluoromethylbenzoyl group .

Biological Activity

4-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole core, a piperazine moiety, and a trifluoromethylbenzoyl group. Its molecular formula is C16H18F3N3SC_{16}H_{18}F_3N_3S with a molecular weight of approximately 353.39 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit potent antitumor activity. For instance, related benzothiazole derivatives have shown nanomolar activity against various cancer cell lines including breast, ovarian, lung, renal, and colon cancers. A study highlighted that these derivatives could selectively inhibit tumor growth through unique mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They can trigger programmed cell death in malignant cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : These compounds may interfere with the normal cell cycle progression, particularly at the G2/M phase.

Case Studies

Several studies have investigated the efficacy of related compounds:

  • In Vitro Studies : A study conducted on a series of benzothiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor properties .
  • In Vivo Studies : In animal models, certain derivatives showed reduced tumor size and improved survival rates compared to controls. These studies suggest that the compound can effectively target tumor cells without significant toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the benzothiazole scaffold can enhance biological activity. For example, substituents such as trifluoromethyl groups have been associated with increased potency against specific cancer types .

Data Table of Biological Activities

Activity TypeIC50 (µM)Cell LineReference
Antitumor0.05Breast Cancer
Antitumor0.10Ovarian Cancer
Antitumor0.15Lung Cancer
Apoptosis InductionN/AVarious

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